molecular formula C10H12O5 B2674838 2,3,5-trimethoxybenzoic Acid CAS No. 36873-96-8

2,3,5-trimethoxybenzoic Acid

Cat. No. B2674838
CAS RN: 36873-96-8
M. Wt: 212.201
InChI Key: SRLTVIITBRPPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trimethoxybenzoic Acid is a fine chemical product or pharmaceutical intermediate . It is used as intermediates in medicine and organic synthesis . It is also used in making dyes and inks, photographic developers and used as astringents in medically .


Synthesis Analysis

The synthesis of 2,3,5-Trimethoxybenzoic Acid involves several steps. For instance, it can be synthesised by methoxylation of gallic acid and dimethyl sulfate, and the fine product is obtained after neutralization, filtration and washing . A series of basic esters of 2,3,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity .


Molecular Structure Analysis

The molecular formula of 2,3,5-Trimethoxybenzoic Acid is C10H12O5 . It has a molecular weight of 212.20 .


Chemical Reactions Analysis

2,3,5-Trimethoxybenzoic Acid has been used in the synthesis of various compounds. For example, it was used in the synthesis of tropoloisoquinoline alkaloid pareitropone . It was also used in the synthesis of isomeric tris (pyrogallol) derivatives .


Physical And Chemical Properties Analysis

2,3,5-Trimethoxybenzoic Acid is a white to beige fine crystalline powder . It has a melting point of 99-102 °C .

Mechanism of Action

The actions of 2,3,5-Trimethoxybenzoic Acid on the gastrointestinal tract are mediated via an agonist effect on peripheral mu, kappa and delta opiate receptors and release of gastrointestinal peptides such as motilin and modulation of the release of other peptides, including vasoactive intestinal peptide, gastrin and glucagon .

Safety and Hazards

2,3,5-Trimethoxybenzoic Acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

properties

IUPAC Name

2,3,5-trimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-6-4-7(10(11)12)9(15-3)8(5-6)14-2/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLTVIITBRPPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-trimethoxybenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.